N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N'-(4-chlorophenyl)urea
Overview
Description
N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N’-(4-chlorophenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N’-(4-chlorophenyl)urea typically involves the reaction of 4-chloro-3,5-dimethyl-1H-pyrazole with an appropriate ethylating agent to introduce the ethyl group. This intermediate is then reacted with 4-chlorophenyl isocyanate to form the final urea derivative. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reactions are typically carried out at room temperature or under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
In an industrial setting, the production of N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N’-(4-chlorophenyl)urea may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and automated systems can further enhance the scalability and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N’-(4-chlorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reactions are typically conducted under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted urea derivatives .
Scientific Research Applications
N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N’-(4-chlorophenyl)urea has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N’-(4-chlorophenyl)urea involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the disruption of cellular processes and the exertion of its biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interact with proteins involved in cell signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N’-(4-chlorophenyl)urea include other urea derivatives with pyrazole and chlorophenyl groups, such as:
- N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N’-(4-methylphenyl)urea
- N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N’-(4-fluorophenyl)urea
- N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N’-(4-bromophenyl)urea
Uniqueness
The uniqueness of N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N’-(4-chlorophenyl)urea lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-[2-(4-chloro-3,5-dimethylpyrazol-1-yl)ethyl]-3-(4-chlorophenyl)urea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16Cl2N4O/c1-9-13(16)10(2)20(19-9)8-7-17-14(21)18-12-5-3-11(15)4-6-12/h3-6H,7-8H2,1-2H3,(H2,17,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMQOBYCZUPANBE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)NC2=CC=C(C=C2)Cl)C)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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